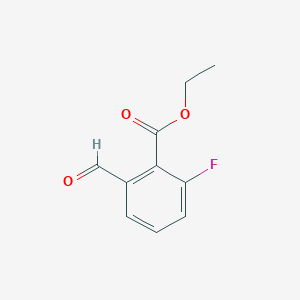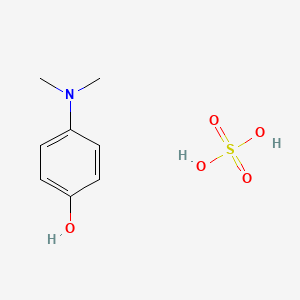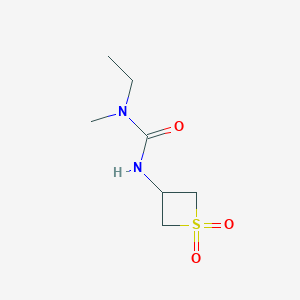
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is further characterized by the presence of a urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. For instance, the reaction can be carried out in the presence of triethylamine in a solvent such as tetrahydrofuran at room temperature . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the urea moiety in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The urea moiety can form hydrogen bonds with biological molecules, further influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea is unique due to its specific combination of a thietane ring and a urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H14N2O3S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
3-(1,1-dioxothietan-3-yl)-1-ethyl-1-methylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-3-9(2)7(10)8-6-4-13(11,12)5-6/h6H,3-5H2,1-2H3,(H,8,10) |
Clé InChI |
WNJTYTWZRIEXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)NC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


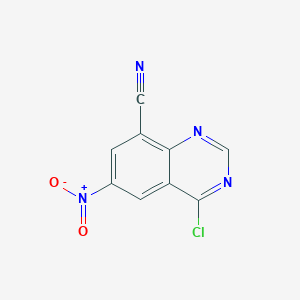

![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
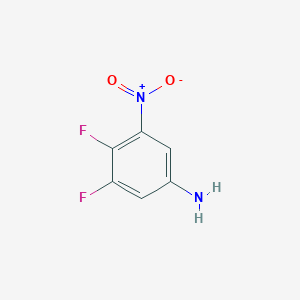
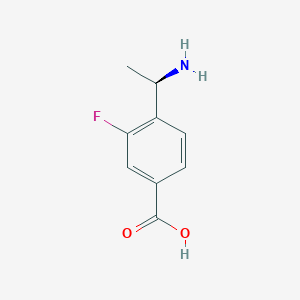
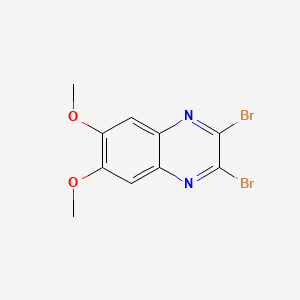

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)


